6-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine hydrochloride is a chemical compound with the molecular formula CHBrClNO and a molar mass of 264.55 g/mol. It is classified as a member of the benzoxazepine family, characterized by its bicyclic structure containing both nitrogen and oxygen atoms. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of therapeutic agents for various diseases.
The compound can be synthesized through various methods, primarily involving the bromination of 2,3,4,5-tetrahydro-1,4-benzoxazepine. The hydrochloride salt form enhances solubility in water, making it more suitable for laboratory and industrial applications. Its classification falls within the broader category of heterocyclic compounds due to the presence of nitrogen and oxygen in its ring structure.
The synthesis of 6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine hydrochloride typically involves:
The molecular structure of 6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine hydrochloride features a bicyclic framework with distinct functional groups:
6-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine hydrochloride can undergo various chemical reactions:
The mechanism of action for 6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine hydrochloride involves its interaction with specific biological targets. It can bind to enzymes or receptors within biological systems, modulating their activity and leading to various pharmacological effects. The exact pathways depend on the context of use and modifications made to the compound .
The physical properties of 6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine hydrochloride include:
Key chemical properties include:
6-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine hydrochloride has several scientific applications:
The compound is systematically named as 6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine hydrochloride, reflecting its core benzoxazepine ring system, saturation pattern, bromine substitution position, and hydrochloride salt form. Its molecular formula is C₉H₁₀BrNO·HCl (neutral base: C₉H₁₀BrNO), with a molecular weight of 264.55 g/mol [3] [4] [9]. The parent heterocycle is classified as a 1,4-oxazepine—a seven-membered ring with oxygen at position 1 and nitrogen at position 4, fused to a benzene ring. The descriptor "1,2,3,5-tetrahydro" indicates saturation at the specified ring positions. The bromine atom at C6 and the hydrochloride salt modification complete the nomenclature [1] [9].
Table 1: Molecular Identifiers of 6-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine Hydrochloride
Property | Value |
---|---|
IUPAC Name | 6-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine hydrochloride |
CAS Number | 1909313-27-4 |
Molecular Formula (Salt) | C₉H₁₁BrClNO |
Molecular Weight | 264.55 g/mol |
PubChem CID | 155970882 |
While single-crystal X-ray diffraction (SC-XRD) data for this exact compound is absent in the literature, crystallographic studies of closely related benzoxazepines and benzodiazepines reveal key structural insights. The core 4,1-benzoxazepine system adopts a boat-like conformation in the seven-membered ring, with the benzene ring fused in a planar arrangement. The hydrochloride salt formation occurs via protonation of the nitrogen atom at position 4 (N4), forming an N–H⁺···Cl⁻ hydrogen bond. This ionic interaction typically generates extended hydrogen-bonding networks in the solid state, as observed in analogous protonated diazepine/oxazepine structures [2] [7]. Bond lengths within the heterocycle are expected to include: C–O (1.36–1.42 Å), C–N (1.45–1.50 Å), and C–Br (1.90–1.92 Å), consistent with reported benzoxazepine derivatives [8].
Comparative analysis highlights distinct architectural differences between this compound and related heterocycles:
Tautomerism is not observed in 6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine hydrochloride due to the absence of enolizable protons or mobile hydrogen atoms adjacent to unsaturated centers. The ring saturation (tetrahydro status) eliminates the possibility of keto-enol equilibria seen in unsaturated analogs like benzoxazepine-2,5-diones [8].
Conformational dynamics are dominated by:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key predicted/observed chemical shifts (based on structural analogs [5] [6] [8]):
Infrared (IR) Spectroscopy
Major bands (KBr pellet, cm⁻¹ [7] [8]):
Mass Spectrometry (MS)
Table 2: Summary of Key Spectroscopic Features
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 3.40–4.10 (6H) | –O–CH₂– and –N⁺–CH₂– protons |
δ 7.25–7.80 (3H) | Aromatic H (positions 5,7,8) | |
δ 11.20 (1H, br s) | N⁺–H (salt) | |
¹³C NMR | δ 118.5 | C6-Br |
δ 65.8 | CH₂–O | |
IR | 1240–1260 cm⁻¹ | C–O–C asymmetric stretch |
560–600 cm⁻¹ | C–Br stretch | |
MS | 166 (C₉H₉NO⁺) | [M–HBr]⁺ fragment (free base) |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6